molecular formula C19H15FO5 B5836730 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate

6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate

Cat. No. B5836730
M. Wt: 342.3 g/mol
InChI Key: LZEXBBGUJAIENL-UHFFFAOYSA-N
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Description

6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate, also known as EFCA, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its unique chemical structure and potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it is believed to exert its pharmacological effects through various signaling pathways. 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate inhibits the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate exhibits anti-inflammatory activity in animal models of inflammatory diseases such as arthritis and colitis. Moreover, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a synthetic compound, which allows for easy purification and characterization. 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is also stable under various conditions, making it suitable for long-term storage. However, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Moreover, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has not been extensively studied in vivo, and its toxicity profile is not well-established.

Future Directions

There are several future directions for research on 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate. First, more studies are needed to elucidate the exact mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate. Second, in vivo studies are needed to establish the pharmacokinetics and toxicity profile of 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate. Third, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate could be further optimized to improve its pharmacological properties and reduce its toxicity. Fourth, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate could be evaluated in combination with other drugs for synergistic effects. Finally, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate could be tested in clinical trials for its potential therapeutic applications.
Conclusion
In conclusion, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential pharmacological properties. 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate exhibits anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the pharmacological properties of 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate and its potential therapeutic applications.

Synthesis Methods

6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4H-chromen-4-one with ethyl bromoacetate, followed by the reaction with 2-fluorophenol and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in various inflammatory diseases. 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate also exhibits potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Moreover, 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for cancer therapy.

properties

IUPAC Name

[6-ethyl-3-(2-fluorophenoxy)-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-3-12-8-13-17(9-16(12)24-11(2)21)23-10-18(19(13)22)25-15-7-5-4-6-14(15)20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEXBBGUJAIENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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